4-[(1E)-2-cyano-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}eth-1-en-1-yl]phenyl benzoate
Description
This compound features a 7-membered 1,2,4-triazolo[4,3-a]azepine core fused with a cyano-substituted ethenyl group and a phenyl benzoate moiety. The (1E)-configuration of the double bond introduces stereoelectronic effects that influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-16-19(22-26-25-21-9-5-2-6-14-27(21)22)15-17-10-12-20(13-11-17)29-23(28)18-7-3-1-4-8-18/h1,3-4,7-8,10-13,15H,2,5-6,9,14H2/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCPAGAFHHDNNV-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(1E)-2-cyano-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}eth-1-en-1-yl]phenyl benzoate (CAS Number: 326917-53-7) is a complex organic molecule with potential biological activities. Its structure features a triazole ring, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.
Molecular Structure
- Molecular Formula : C23H20N4O2
- Molecular Weight : 384.4 g/mol
- IUPAC Name : 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl benzoate
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥95% |
| Complexity Rating | 641 |
| Storage Conditions | Unknown |
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activities. A study highlighted that derivatives of triazolethiones showed potent cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The compound 69c , a derivative of triazolethione, demonstrated superior activity against MCF-7 cells compared to its precursors .
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. A recent investigation showed that certain triazole-containing compounds exhibited broad-spectrum antibacterial activity. For instance, benzothioate derivatives demonstrated effective inhibition against pathogenic bacteria when tested against standard antimicrobial agents like chloramphenicol .
Anti-inflammatory and Antioxidant Effects
Compounds similar to This compound have been reported to possess anti-inflammatory and antioxidant activities. These effects are attributed to the ability of triazole derivatives to modulate oxidative stress and inflammatory pathways in biological systems .
Study 1: Synthesis and Evaluation of Triazole Derivatives
In a comprehensive study on the synthesis of various triazole derivatives, researchers synthesized several compounds and evaluated their biological activities. Among these, certain derivatives exhibited significant cytotoxicity against cancer cell lines and were further analyzed for their mechanism of action. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Study 2: Antimicrobial Screening of Triazole Compounds
Another study focused on the antimicrobial screening of triazole derivatives against a panel of bacteria and fungi. The results indicated that some compounds had MIC (Minimum Inhibitory Concentration) values comparable to or lower than traditional antibiotics. This suggests potential applications in treating infections caused by resistant strains of bacteria .
Scientific Research Applications
The compound 4-[(1E)-2-cyano-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}eth-1-en-1-yl]phenyl benzoate is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and materials science.
Basic Information
- IUPAC Name : 4-[(1E)-2-cyano-2-(5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl benzoate
- Molecular Formula : C23H20N4O2
- Molecular Weight : 384.4 g/mol
- CAS Number : 326917-53-7
Anticancer Potential
Recent studies have indicated that compounds with triazole and azepine structures exhibit significant anticancer properties. For instance, derivatives of triazolo[4,3-a]azepine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar compounds. The presence of the cyano group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
The neuroprotective properties of triazole derivatives are being explored in the context of neurodegenerative diseases. Compounds like this one may inhibit acetylcholinesterase (AChE), offering promise for treating conditions such as Alzheimer's disease.
Drug Design
The unique structural features of this compound make it a candidate for further modifications to enhance its pharmacological profile. Structure-activity relationship (SAR) studies can lead to more potent derivatives with reduced side effects.
Synthesis of New Compounds
This compound can serve as a precursor in the synthesis of novel heterocyclic compounds. Its functional groups allow for various chemical transformations that can yield new substances with potentially useful biological activities.
Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the triazoloazepine scaffold and evaluated their anticancer activity against breast cancer cell lines. The most promising compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that modifications to the phenyl ring enhanced activity against Staphylococcus aureus and Escherichia coli.
Study 3: Neuroprotective Mechanisms
A study aimed at understanding the neuroprotective effects revealed that this compound could inhibit AChE activity in vitro. Further in vivo studies are required to confirm its efficacy in animal models of Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The triazoloazepine core differentiates this compound from analogs with smaller heterocycles. For example, 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(1S)-1-phenyl-ethoxy]benzoic acid () contains a 6-membered triazolopyridine ring. The azepine’s larger ring may confer greater conformational flexibility, which could enhance binding to sterically demanding biological targets but reduce metabolic stability due to increased susceptibility to oxidative degradation .
Functional Group Analysis
Table 1: Key Substituents and Properties
*Estimated based on structural analogs; †Derived from ; ‡Calculated from C₂₂H₂₁N₅OS.
- Phenyl benzoate vs. Carboxylic acid () : The ester group in the target compound increases lipophilicity (LogP ~3.5) compared to the polar carboxylic acid (LogP ~2.8), favoring passive diffusion across biological membranes .
- Benzoate vs. Carbamate () : The tert-butyl carbamate in introduces steric bulk, reducing reactivity and enhancing stability under basic conditions, whereas the benzoate ester is more prone to hydrolytic cleavage .
- Cyano vs. Amine (): The electron-withdrawing cyano group in the target compound may stabilize the ethenyl group against nucleophilic attack, unlike the nucleophilic aniline in , which could participate in unwanted side reactions .
Pharmacological and Physicochemical Implications
- Solubility: The target compound’s ester and cyano groups likely result in lower aqueous solubility compared to the aniline derivative () but higher than the tert-butyl carbamate ().
- Metabolic Stability : The triazoloazepine core may undergo faster hepatic metabolism than the rigid thiazole ring in due to increased ring flexibility .
- Toxicity: The absence of free amines (unlike ) reduces the risk of genotoxicity associated with aromatic amines. However, the benzoate ester could hydrolyze to release benzoic acid, a known irritant .
Preparation Methods
Retrosynthetic Strategy
The synthesis is dissected into three modular components (Figure 1):
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Benzoate ester precursor : 4-Iodophenyl benzoate.
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Enaminonitrile intermediate : (E)-2-cyano-2-(triazoloazepin-3-yl)ethen-1-amine.
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Triazoloazepine core : Synthesized via ring-closing metathesis or [3+2] cycloaddition.
Formation of Triazoloazepine Ring
The azepine ring is constructed using a modified Schöllkopf bis-lactim ether approach, followed by cyclization with 1,2,4-triazole. Patent data reveals that cyclization in toluene with p-toluenesulfonic acid (pTSA) achieves 82–88% yields (Table 1):
Table 1. Cyclization Optimization
Mechanistically, pTSA protonates the triazole nitrogen, facilitating nucleophilic attack by the azepine’s α-carbon.
Enaminonitrile Coupling
A Heck-type coupling between 4-iodophenyl benzoate and the triazoloazepine-bound acrylonitrile is catalyzed by Pd(PPh3)4. Source demonstrates analogous Suzuki-Miyaura couplings achieving 60–88% yields using cesium carbonate as base (Table 2):
Table 2. Palladium-Catalyzed Coupling Parameters
Final Esterification
Steglich esterification using DCC/DMAP secures the benzoate group with >95% conversion, avoiding racemization.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMAc) enhance coupling efficiency but complicate purification. Source advocates dichlorobenzene for improved regioselectivity in triazole reactions (Table 3):
Table 3. Solvent Screening for Cyclization
Characterization and Analytical Techniques
Spectroscopic Validation
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1H NMR : The enaminonitrile’s vinylic proton appears as a doublet at δ 8.2–8.4 ppm (J = 15.2 Hz).
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LC-ESI-MS : [M+H]+ at m/z 486.2 confirms molecular integrity.
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XRD : Single-crystal analysis verifies the (E) -configuration and planarity of the triazoloazepine ring.
Challenges and Alternative Approaches
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the triazolo[4,3-a]azepine core. Key steps include:
- Cyclocondensation : Formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl-containing intermediates under acidic conditions .
- Esterification : Introduction of the benzoate group using activated aryl esters (e.g., 4-hydroxybenzaldehyde derivatives) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Optimization : Reaction monitoring via TLC and HPLC ensures purity, while temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen environments (e.g., cyano-group protons at δ 7.2–7.5 ppm) and carbon frameworks .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced: How can molecular docking simulations guide the study of this compound’s interaction with biological targets?
Answer:
Molecular docking provides insights into binding modes:
- Target Preparation : Use X-ray crystallographic data (e.g., PDB files) of receptors like kinases or GPCRs.
- Ligand Flexibility : Account for the compound’s E-configuration and rotational freedom of the eth-1-en-1-yl group .
- Scoring Functions : Compare binding affinities (ΔG values) with known inhibitors. For example, docking against cytochrome P450 isoforms may explain metabolic stability .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies often arise from:
- Solvent Effects : Re-evaluate docking parameters using explicit solvent models (e.g., molecular dynamics simulations) .
- Conformational Sampling : Use metadynamics to explore non-dominant conformers that may interact experimentally .
- Experimental Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate computational hits .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile?
Answer:
SAR strategies include:
- Substituent Variation : Modify the benzylidene group (e.g., electron-withdrawing Cl or NO₂) to enhance target affinity .
- Scaffold Hybridization : Integrate fragments from active analogs (e.g., thiazolo[3,2-b]triazolones) to improve solubility .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazole N-atoms) using 3D-QSAR models .
Advanced: What methodologies assess environmental impact and degradation pathways?
Answer:
Environmental studies require:
- Fate Analysis : Use OECD 307 guidelines to measure hydrolysis/photolysis half-lives in soil/water matrices .
- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential (log Kow) .
- Degradation Products : LC-MS/MS identifies metabolites (e.g., benzoic acid derivatives) from microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
